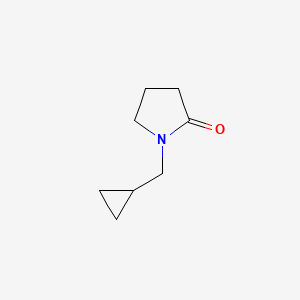

1-(Cyclopropylmethyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

60737-64-6 |

|---|---|

Molecular Formula |

C8H13NO |

Molecular Weight |

139.19 g/mol |

IUPAC Name |

1-(cyclopropylmethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C8H13NO/c10-8-2-1-5-9(8)6-7-3-4-7/h7H,1-6H2 |

InChI Key |

UYTDNJPNLXAIRV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)CC2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopropylmethyl Pyrrolidin 2 One and Analogues

Retrosynthetic Approaches to the 1-(Cyclopropylmethyl)pyrrolidin-2-one Scaffold

Retrosynthetic analysis, a technique for planning a chemical synthesis, identifies two primary disconnection points for the this compound structure. The most straightforward approach involves disconnecting the bond between the pyrrolidinone nitrogen and the cyclopropylmethyl group (Disconnection A). This leads back to two key precursors: pyrrolidin-2-one and a suitable cyclopropylmethyl electrophile, such as cyclopropylmethyl bromide. This strategy relies on forming the N-alkyl bond in the final step of the synthesis.

A second approach involves the disconnection of the amide bond within the lactam ring (Disconnection B). youtube.com This pathway initially breaks the ring to form a linear γ-amino acid precursor, 4-(cyclopropylmethylamino)butanoic acid. This intermediate is designed to undergo an intramolecular cyclization to form the target lactam. A further disconnection of this amino acid at the C-N bond suggests γ-butyrolactone (GBL) and cyclopropylmethylamine as the fundamental starting materials. These two main retrosynthetic pathways dictate the major synthetic strategies employed for this class of compounds.

Construction of the Pyrrolidin-2-one Core

The formation of the central five-membered lactam ring is a critical aspect of synthesizing these molecules. Various cyclization and construction strategies have been developed to create the pyrrolidin-2-one core, accommodating a wide range of substituents and structural complexities.

A direct and industrially significant method for synthesizing N-substituted pyrrolidin-2-ones is the condensation of γ-butyrolactone (GBL) with primary amines. In the context of the target molecule, this involves the reaction of GBL with cyclopropylmethylamine. The reaction proceeds through an intermediate hydroxy butyl amide, which subsequently undergoes dehydration and cyclization to yield the final lactam product. This process typically requires high temperatures, often in the range of 200-300°C, to drive the reaction to completion. A similar approach has been used to prepare 1-aminopyrrolidin-2-one (B1281494) by reacting GBL with hydrazine (B178648) hydrate. researchgate.net

Table 1: Synthesis of N-Substituted Pyrrolidin-2-ones from GBL

| Amine | Product | Conditions | Reference |

|---|---|---|---|

| Primary Amines | N-Substituted Pyrrolidin-2-one | 200-300°C |

For the synthesis of more complex analogues, particularly those featuring fused or spirocyclic systems, multi-component [3+2] cycloaddition reactions are a powerful tool. nih.govrsc.org These reactions, often involving azomethine ylides, allow for the rapid construction of highly substituted pyrrolidine (B122466) rings in a single, atom-economical step. rsc.org

A common strategy involves the three-component reaction of an amino ester (or amino acid), an aldehyde, and a dipolarophile, such as an activated alkene (e.g., maleimides or olefinic oxindoles). rsc.orgnih.govnih.gov The in-situ generation of an azomethine ylide from the amine and aldehyde is followed by its 1,3-dipolar cycloaddition with the alkene to form the pyrrolidine ring. This methodology has been extensively used to create a diverse library of spiro[oxindole-pyrrolidine] derivatives and other fused polycyclic compounds. nih.govnih.govrsc.org The reaction conditions can be optimized by varying solvents, temperature, and catalysts to achieve high yields and diastereoselectivity. nih.govnih.gov

Table 2: Examples of Multi-Component Reactions for Pyrrolidine Synthesis

| Ylide Source | Dipolarophile | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| Amino ester + Aldehyde | Maleimide | Fused Tetracyclic Pyrrolidine | One-pot, double [3+2] cycloaddition, creates 6 bonds and 7 chiral centers. | rsc.org |

| Isatin + Amine | Benzyne (B1209423) | Spiro[oxindole-3,2′-pyrrolidine] | Employs benzyne as the dipolarophile under mild conditions. | acs.org |

| Cyclic Amine + Aldehyde | Olefinic Oxindole | Spirooxindole-Pyrrolidine | Three-component reaction with high regio- and diastereoselectivity. | nih.govrsc.org |

The synthesis of pyrrolidin-2-one analogues bearing a phosphonate (B1237965) group often involves specialized cyclization strategies. One effective method utilizes the diastereospecific 1,3-dipolar cycloaddition of an N-benzyl-C-(diethoxyphosphoryl)nitrone with an alkene. bohrium.com The resulting isoxazolidine (B1194047) can then be chemically transformed into the corresponding (5-oxopyrrolidin-2-yl)phosphonate. bohrium.com

Another approach involves the addition of primary amines to acyclic precursors like diethyl 4-chloro-1-butynylphosphonates. This reaction proceeds at room temperature without a catalyst, leading to a facile cyclization that forms novel aminopyrrolidinyl phosphonates in high yields (74-80%). scirp.org Furthermore, diversely substituted (pyrrolidine-2-yl)phosphonates can be accessed through the reduction and ring-opening of bicyclic iminophosphonates, which are themselves formed via [3+2] cyclocondensation reactions. nih.gov These methods provide access to phosphoproline analogues, which are important bioisosteres of the natural amino acid proline. nih.gov

N-Alkylation with Cyclopropylmethyl Moieties

The most direct synthetic route to this compound involves the attachment of the cyclopropylmethyl group to a pre-formed pyrrolidin-2-one ring.

This method is a classic example of a nucleophilic substitution reaction. The nitrogen atom of the pyrrolidin-2-one lactam is weakly nucleophilic, so a base is typically required to deprotonate it, forming a more reactive lactamate anion. This anion then acts as the nucleophile, attacking an electrophilic cyclopropylmethyl species, such as cyclopropylmethyl bromide or iodide, in an SN2 reaction. researchgate.net

Commonly used bases include alkali metal hydrides (e.g., sodium hydride) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or alkali metal carbonates (e.g., potassium carbonate) in dimethylformamide (DMF). researchgate.net The choice of base and solvent system can be crucial for optimizing the reaction yield and minimizing side reactions. For instance, an in situ Finkelstein alkylation, using sodium iodide with an alkyl chloride or bromide in acetonitrile (B52724), can enhance the reactivity of the alkylating agent. researchgate.net

Table 3: Typical Reagent Systems for N-Alkylation of Lactams

| Base | Solvent | Alkylating Agent | Notes | Reference |

|---|---|---|---|---|

| NaH | THF | Alkyl Halide | Irreversible deprotonation to form the lactamate anion. | researchgate.net |

| K₂CO₃ | DMF | Alkyl Halide | A common and effective system for N-alkylation. | researchgate.net |

Reductive Amination Strategies for N-Substitution

Reductive amination represents a versatile and widely employed method for the N-alkylation of lactams, including the synthesis of this compound from pyrrolidin-2-one and cyclopropanecarboxaldehyde. This two-step, one-pot process typically involves the initial formation of a hemiaminal intermediate, followed by dehydration to an N-acyliminium ion, which is subsequently reduced to yield the N-substituted product.

The reaction is initiated by the condensation of the lactam (pyrrolidin-2-one) with an aldehyde (cyclopropanecarboxaldehyde). This equilibrium-driven step is often facilitated by the removal of water or the use of a Lewis acid catalyst to promote the formation of the critical N-acyliminium ion intermediate. The choice of reducing agent is crucial for the success of the reaction, with common reagents including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium triacetoxyborohydride is often preferred due to its mild nature and tolerance of mildly acidic conditions, which can favor iminium ion formation.

Table 1: Key Parameters in Reductive Amination for N-Substitution

| Parameter | Description | Common Examples |

| Lactam Substrate | The core ring structure to be alkylated. | Pyrrolidin-2-one |

| Carbonyl Source | Provides the alkyl group to be attached to the nitrogen. | Cyclopropanecarboxaldehyde |

| Reducing Agent | Reduces the intermediate N-acyliminium ion. | NaBH(OAc)₃, NaBH₃CN, NaBH₄, H₂/Catalyst |

| Catalyst | Can facilitate iminium ion formation or hydrogenation. | Lewis acids, Rhodium catalysts, Palladium, Platinum |

| Solvent | The reaction medium. | Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol |

Mitsunobu Reactions in Pyrrolidine Functionalization

The Mitsunobu reaction is a powerful tool for the N-alkylation of pyrrolidin-2-one, offering mild conditions and a high degree of control, particularly for the synthesis of this compound from cyclopropylmethanol. nih.gov This reaction facilitates the condensation of a primary or secondary alcohol with a suitable nucleophile, such as the nitrogen atom of pyrrolidin-2-one, which has an acidic N-H proton. organic-chemistry.org

The reaction proceeds through the activation of the alcohol by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The phosphine and azodicarboxylate react to form a phosphonium (B103445) salt intermediate. nih.gov The alcohol then adds to this intermediate, forming an alkoxyphosphonium salt, which is a highly reactive species that activates the alcohol's oxygen as an excellent leaving group. organic-chemistry.org

The pyrrolidin-2-one anion, formed by deprotonation by the azodicarboxylate byproduct, then acts as the nucleophile, attacking the carbon of the activated alcohol. organic-chemistry.org A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it valuable in stereoselective synthesis. organic-chemistry.org

While highly effective, the reaction can present challenges. Pyrrolidin-2-one is an ambident nucleophile, meaning that O-alkylation can occur as a competing side reaction, leading to the formation of 2-alkoxy-1-pyrroline. researchgate.net The ratio of N- to O-alkylation can be influenced by factors such as the substrate, solvent, and reaction conditions. researchgate.net Despite this, the Mitsunobu reaction remains a preferred method for creating C-N bonds under mild conditions, and it has been successfully used for the N-alkylation of similar lactam structures like diketopyrrolopyrroles. rsc.org

Stereoselective Synthesis and Chiral Resolution Techniques

Enantioselective Approaches in Pyrrolidine Ring Formation

The construction of a chiral pyrrolidin-2-one ring is a fundamental challenge in asymmetric synthesis. Numerous enantioselective strategies have been developed to produce optically pure pyrrolidine derivatives. These methods can be broadly categorized into two main approaches: the functionalization of readily available chiral starting materials (chiral pool synthesis) and the use of asymmetric catalysis to build the chiral ring from achiral precursors. mdpi.com

A common strategy involves the use of chiral precursors like L-glutamic acid or L-proline. These natural amino acids provide a stereodefined starting point for conversion into functionalized chiral pyrrolidinones. Alternatively, asymmetric cyclization reactions of acyclic compounds are widely used. For instance, catalytic enantioselective reactions, such as the Sharpless asymmetric dihydroxylation or epoxidation of unsaturated precursors, can install the necessary stereocenters before cyclization. oup.comacs.org Organocatalysis has also emerged as a powerful tool, using chiral amines or acids to catalyze conjugate additions or cycloadditions that form the pyrrolidine ring with high enantioselectivity. thieme-connect.de Furthermore, light-driven processes using chiral-at-rhodium catalysts have been developed for the enantiomerically controlled synthesis of pyrroline (B1223166) derivatives. nih.gov

Diastereoselective Control in N-Alkylation Reactions

When a pyrrolidin-2-one ring already possesses one or more stereocenters, the introduction of a new substituent on the nitrogen atom must be controlled to achieve the desired diastereomer. The existing chirality in the ring can influence the trajectory of the incoming electrophile during N-alkylation, a phenomenon known as substrate-controlled diastereoselection.

For instance, in the N-alkylation of a 2,5-disubstituted pyrrolidine, the pre-existing substituents can sterically hinder one face of the molecule, directing the alkylating agent to the less hindered face. nih.gov The choice of reagents and reaction conditions is critical in maximizing this diastereomeric preference. Iron dipyrrin (B1230570) complexes, for example, have been used to catalyze the diastereoselective C-H amination of aliphatic azides to form 2,5-disubstituted pyrrolidines with high selectivity. nih.gov Similarly, 1,3-dipolar cycloaddition reactions using chiral N-tert-butanesulfinylazadienes can produce densely substituted pyrrolidines with excellent diastereoselectivity, where the sulfinyl group directs the stereochemical outcome. ua.esresearchgate.net These methods highlight the importance of directing groups and catalysts in achieving high diastereoselectivity in the synthesis of complex pyrrolidine structures. rsc.org

Chiral Separation Methods for Enantiomers (e.g., Preparative HPLC)

When a stereoselective synthesis is not feasible or yields a mixture of enantiomers, chiral resolution becomes necessary to isolate the desired stereoisomer. Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers on a scale ranging from milligrams to kilograms. nih.gov

This method relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers can interact differently. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) derivatives, are particularly effective for resolving a wide range of racemates, including 4C-substituted pyrrolidin-2-one derivatives. epa.gov The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation.

The selection of the mobile phase is also critical for achieving optimal separation. epa.gov Besides preparative HPLC, other techniques like supercritical fluid chromatography (SFC) have gained prominence for chiral separations due to their advantages in speed and reduced solvent consumption. nih.gov For specific applications, diastereomeric salt formation followed by crystallization or enzymatic resolution can also be effective methods for isolating a single enantiomer from a racemic mixture. The use of preparative chiral HPLC was crucial in resolving enantiomers of bitopic ligands containing a cyclopropyl (B3062369) ring, demonstrating its utility for complex chiral molecules. nih.gov

Table 2: Comparison of Chiral Separation Techniques

| Technique | Principle | Advantages | Common Applications |

| Preparative HPLC | Differential interaction with a Chiral Stationary Phase (CSP). | High resolution, wide applicability, scalable. nih.gov | Pharmaceutical industry, fine chemical synthesis. nih.gov |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase with a CSP. | Faster separations, lower viscosity, reduced organic solvent use. nih.gov | High-throughput screening, purification of complex mixtures. |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. | Cost-effective for large scales, well-established technique. | Industrial-scale resolution of acidic or basic compounds. |

| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme, transforming only one enantiomer. | High enantioselectivity, mild reaction conditions. | Synthesis of optically pure alcohols, esters, and amines. |

Functionalization and Derivatization Strategies on the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one scaffold is a versatile platform that allows for a wide range of functionalization and derivatization reactions to create diverse chemical entities. These modifications can be performed on the lactam ring itself or on substituents attached to it.

One of the most common strategies is the functionalization at the α-position to the carbonyl group (C3) or the α-position to the nitrogen atom (C5). Deprotonation at the C3 position using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile (e.g., an alkyl halide), allows for the introduction of various substituents. The development of direct C-H functionalization methods offers a more atom-economical approach to modify the pyrrolidine ring without pre-functionalization. rsc.orgrsc.org For example, redox-neutral α-C-H arylation has been reported for pyrrolidines. rsc.org

Furthermore, the pyrrolidin-2-one ring can be constructed with pre-installed functional groups. Donor-acceptor cyclopropanes can react with amines to form 1,5-substituted pyrrolidin-2-ones that contain ester groups, which can be subsequently removed or transformed. nih.govmdpi.com Ring-opening and ring-closure cascade reactions also provide pathways to novel fused pyridine (B92270) derivatives from pyrrolidine precursors. acs.orgnih.gov These diverse synthetic strategies enable the generation of a library of complex molecules based on the central this compound structure for various research applications.

Modification of Alkyl and Aryl Substituents on the Pyrrolidine Ring

The introduction of alkyl and aryl groups onto the pyrrolidine ring of this compound analogues can be achieved through several synthetic routes. One notable method involves the reaction of cyclopropyl carbonyl compounds with N-methylformamide in the presence of a magnesium chloride catalyst. rsc.org This approach allows for the formation of variously substituted pyrrolidines.

The scope of this one-pot transformation has been demonstrated to be effective for a range of D-A cyclopropanes bearing electron-rich (hetero)aryl or styryl donor groups. nih.gov Furthermore, the reaction tolerates a variety of substituents on the aromatic moieties of both the D-A cyclopropane (B1198618) and the aniline, including halogens, alkyl, and alkoxy groups. nih.gov

| Entry | Donor Substituent (D-A Cyclopropane) | Amine | Product (1,5-Substituted Pyrrolidin-2-one) | Yield (%) |

| 1 | Phenyl | Aniline | 1,5-Diphenylpyrrolidin-2-one | 70 |

| 2 | 4-Methoxyphenyl | Aniline | 5-(4-Methoxyphenyl)-1-phenylpyrrolidin-2-one | N/A |

| 3 | 2-Thienyl | Aniline | 1-Phenyl-5-(thiophen-2-yl)pyrrolidin-2-one | N/A |

| 4 | Phenyl | 4-Chloroaniline | 1-(4-Chlorophenyl)-5-phenylpyrrolidin-2-one | N/A |

| 5 | Phenyl | Benzylamine | 1-Benzyl-5-phenylpyrrolidin-2-one | N/A |

N/A: Data not available in the provided sources. Table based on synthetic strategies described in the literature. nih.gov

Introduction of Heteroatom-Containing Side Chains

The incorporation of side chains containing heteroatoms onto the this compound scaffold can impart diverse chemical properties. A primary method for introducing a nitrogen-containing functional group is through the synthesis of 1-aminopyrrolidin-2-one. This key intermediate can be prepared by the lactamization of γ-butyrolactone (GBL) with hydrazine hydrate. researchgate.net The resulting 1-aminopyrrolidin-2-one serves as a versatile precursor for a variety of derivatives. researchgate.net

Further derivatization of 1-aminopyrrolidin-2-one can lead to a range of analogues with different heteroatom-containing side chains. For instance, reaction with various aldehydes and ketones can yield the corresponding Schiff bases.

In a different approach, the synthesis of 1-amino and 1-N-acetylamino modified pyrrolidine analogues has been accomplished starting from polyhydroxylated cyclic nitrones. nih.gov Although this method focuses on highly functionalized pyrrolidines, the fundamental transformation of introducing an amino group and its acetylated form is a key concept. The synthesis involves the reaction of nitrones with trimethylsilyl (B98337) cyanide (TMSCN) to produce trans-addition products, which are then further elaborated. nih.gov The synthesis of acetamide (B32628) modified pyrrolidines can be achieved through asymmetric synthesis from achiral starting materials or by using carbohydrate precursors. nih.gov

| Starting Material | Reagent | Product | Yield (%) |

| γ-Butyrolactone | Hydrazine Hydrate (80%) | 1-Aminopyrrolidin-2-one | 52 |

| 1-Aminopyrrolidin-2-one | Benzaldehyde | 1-(Benzylideneamino)pyrrolidin-2-one | N/A |

| 1-Aminopyrrolidin-2-one | 4-Nitrobenzaldehyde | 1-((4-Nitrophenyl)methyleneamino)pyrrolidin-2-one | N/A |

N/A: Data not available in the provided sources. Table based on synthetic reactions described in the literature. researchgate.net

Elaboration and Modification of the Cyclopropylmethyl Group

Modification of the cyclopropylmethyl group attached to the nitrogen of the pyrrolidin-2-one ring allows for fine-tuning of the molecule's properties. Synthetic strategies often involve the construction of the cyclopropylmethyl amine moiety itself, which is then coupled with the pyrrolidin-2-one ring.

A multi-step process for preparing cyclopropylmethyl alkyl amines has been detailed, which can be adapted for the synthesis of this compound analogues. google.com This sequence begins with the anti-Markovnikov addition of hydrogen bromide to an allylic chloride in the presence of a free radical catalyst to form 1-bromo-3-chloropropane. google.com Subsequent reaction with a metal cyanide yields a γ-chloronitrile, which is then treated with an alkali hydroxide (B78521) to form cyclopropyl cyanide. google.com Hydrogenation of the cyclopropyl cyanide produces cyclopropylmethyl amine. google.com This amine can then be reacted with a suitable precursor to form the final pyrrolidin-2-one derivative.

Further elaboration can involve introducing substituents onto the cyclopropyl ring itself. The synthetic sequence described allows for the use of allylic chlorides substituted with C1-C4 alkyl groups, which would result in a substituted cyclopropylmethyl amine. google.com

Another approach to modifying structures containing a cyclopropyl group involves the regioselective protonolytic C-C bond cleavage of acylated aminomethyl cyclopropanes. organic-chemistry.org This reaction, promoted by trifluoroacetic acid, can lead to 2,2-substituted pyrrolidines through an intermediate tertiary carbenium ion. organic-chemistry.org While this method results in the opening of the cyclopropane ring to form a pyrrolidine, the principles of manipulating cyclopropyl-containing amine derivatives are relevant.

| Precursor | Key Transformation | Intermediate/Product |

| Allylic Chloride | Anti-Markovnikov addition of HBr, Cyanation, Cyclization | Cyclopropyl Cyanide |

| Cyclopropyl Cyanide | Hydrogenation | Cyclopropylmethyl Amine |

| Acylated Aminomethyl Cyclopropane | Protonolytic C-C bond cleavage | 2,2-Substituted Pyrrolidine |

Table summarizing key transformations for the elaboration and modification of the cyclopropylmethyl group based on literature. google.comorganic-chemistry.org

Mechanistic Investigations of Reactions Involving 1 Cyclopropylmethyl Pyrrolidin 2 One

Elucidation of Pyrrolidin-2-one Ring Formation Mechanisms

The formation of the five-membered lactam ring is a cornerstone of many synthetic strategies. The mechanisms underpinning these cyclization reactions are diverse, ranging from classical lactamization to contemporary cycloaddition and tandem processes.

Lactamization, the intramolecular reaction of an amino acid or its derivative to form a cyclic amide, is a fundamental route to pyrrolidin-2-ones. One key strategy involves the cyclization of a γ-amino ester. Mechanistic studies have shown that this transformation can be effectively promoted by acid catalysis. For instance, the cyclization of a γ-aminoester intermediate proceeds efficiently when refluxed in toluene (B28343) with acetic acid. mdpi.com

A more streamlined, one-vessel approach combines the initial amine addition with subsequent lactamization. In this process, a donor-acceptor (DA) cyclopropane (B1198618) reacts with an amine in the presence of a Lewis acid catalyst like nickel perchlorate (B79767) to form the γ-amino ester intermediate. Without isolation, this intermediate is then subjected to reflux with acetic acid in toluene, which drives the cyclization to the final pyrrolidin-2-one product. mdpi.com This tandem process highlights the efficiency of acid-catalyzed intramolecular nucleophilic attack of the amine onto the ester carbonyl group, followed by elimination of the alcohol.

Table 1: Conditions for Lactamization of γ-Amino Esters

| Precursor | Catalyst/Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| γ-aminoester | Acetic Acid | Toluene | Reflux | Pyrrolidin-2-one |

The 1,3-dipolar cycloaddition is a powerful, concerted pericyclic reaction for constructing five-membered heterocycles, including the pyrrolidine (B122466) ring system. wikipedia.orgorganic-chemistry.org This reaction involves the [4π + 2π] cycloaddition between a 1,3-dipole and a dipolarophile (typically an alkene or alkyne). organic-chemistry.orgnumberanalytics.com The mechanism is generally considered a single-step process that proceeds through a high-energy, six-electron transition state, leading to a high degree of stereoselectivity. organic-chemistry.orgnumberanalytics.com

For the synthesis of the pyrrolidine core, an azomethine ylide serves as the 1,3-dipole. wikipedia.orgnumberanalytics.com The reaction of an azomethine ylide with an alkene dipolarophile furnishes the pyrrolidine ring directly. wikipedia.orgnumberanalytics.com The regioselectivity and rate of the reaction are governed by the energies of the frontier molecular orbitals (FMOs) of the reactants. The interaction can be between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile, or vice-versa, depending on their relative energies. organic-chemistry.orgsmu.edu

Table 2: Key Features of 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Feature | Description |

|---|---|

| Reaction Type | Concerted Pericyclic Reaction ([4π + 2π]) organic-chemistry.org |

| 1,3-Dipole Example | Azomethine Ylide wikipedia.orgnumberanalytics.com |

| Dipolarophile Example | Alkene wikipedia.org |

| Product | Pyrrolidine Ring wikipedia.orgnumberanalytics.com |

| Mechanistic Control | Frontier Molecular Orbital (FMO) Theory organic-chemistry.orgsmu.edu |

Tandem reactions involving amine addition followed by cyclization provide an efficient route to substituted pyrrolidin-2-ones. A notable mechanism involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines, such as anilines or benzylamines. mdpi.com This process is often catalyzed by a Lewis acid, which activates the cyclopropane. The reaction proceeds through a Lewis acid-catalyzed nucleophilic ring-opening of the DA cyclopropane by the amine. mdpi.com This step occurs via an SN2-like mechanism, resulting in the formation of a γ-amino ester intermediate. mdpi.com This is followed by an in situ lactamization to yield the pyrrolidin-2-one. mdpi.com In this transformation, the DA cyclopropane functions as a 1,4-C,C-dielectrophile, while the amine acts as a 1,1-dinucleophile. mdpi.com

A fascinating catalytic dichotomy has been observed in the reductive reaction between amines and α-carbonylcyclopropanes. nih.gov The choice of catalyst fundamentally alters the reaction outcome. A rhodium catalyst promotes a traditional reductive amination product. nih.gov In contrast, a ruthenium catalyst enables a novel pathway involving ring expansion to synthesize the pyrrolidine ring. nih.gov

Role of the Cyclopropyl (B3062369) Moiety in Reaction Intermediates and Pathways

The cyclopropyl group is not a passive spectator in these reactions. Its inherent ring strain and unique electronic properties actively influence reaction pathways, particularly through ring-opening and rearrangement mechanisms.

The three-membered ring of the cyclopropyl group is susceptible to cleavage under various conditions, acting as a mechanistic probe and a synthetic tool. The mode of ring-opening is highly dependent on the reaction type.

In nucleophilic contexts, such as the reaction of DA cyclopropanes with amines or azides catalyzed by Lewis acids, the ring opens via an SN2-like mechanism. mdpi.com This process involves the attack of the nucleophile and results in a complete inversion of the absolute configuration at the chiral center, demonstrating a concerted backside attack. mdpi.com

Under reductive conditions, samarium(II) iodide (SmI2) can mediate the reductive ring-opening of cyclopropanes bearing carboxylate ester substituents. acs.org This method allows for the regioselective synthesis of γ-deuterated esters. acs.org

In radical reactions, the cyclopropylmethyl radical undergoes extremely rapid ring-opening to form the more stable but-3-enyl radical. psu.edu The rate constant for this rearrangement is approximately 1.2 x 10⁸ s⁻¹ at 37°C. psu.edu This rapid, exothermic process is driven by the release of the significant ring strain (ca. 115 kJ mol⁻¹) present in the cyclopropyl ring. psu.edu This predictable rearrangement makes the cyclopropylmethyl group a widely used probe for detecting radical intermediates in chemical and enzymatic reactions. psu.edu

Table 3: Mechanistic Pathways of Cyclopropane Ring Opening

| Reaction Type | Initiator/Catalyst | Mechanism | Key Intermediate/Product |

|---|---|---|---|

| Nucleophilic Opening | Lewis Acid + Nucleophile (e.g., Amine) | SN2-like | γ-amino ester (with inverted stereochemistry) mdpi.com |

| Radical Rearrangement | Radical Initiator | Homolytic Cleavage | But-3-enyl radical psu.edu |

| Reductive Opening | Samarium(II) Iodide (SmI2) | Electron Transfer | γ-deuterated ester acs.org |

| Oxidative Radical Opening | Ag(II) species | Single-Electron Oxidation | Alkyl radical beilstein-journals.org |

The cyclopropyl group significantly directs the outcome of reactions involving adjacent reactive intermediates like carbenes. Experimental studies on cyclopropyl carbenes, generated from the decomposition of tosylhydrazones of cyclopropyl aldehydes and ketones, show that they primarily rearrange to form cyclobutenes. researchgate.net The regioselectivity of this rearrangement is notable: the least substituted bond of the cyclopropane ring preferentially migrates, dictating the substitution pattern of the resulting cyclobutene (B1205218) product. researchgate.net

In the context of electrophilic reactions, the cyclopropyl ring exhibits enhanced pi-character in its C-C bonds. researchgate.net This property allows it to interact with and stabilize adjacent positive charges, influencing the stability of intermediates. In reactions catalyzed by Lewis acids, the acid acts as an electrophile that coordinates to an electron-withdrawing group on the cyclopropane, which facilitates the nucleophilic attack and subsequent ring-opening. scispace.com This initial interaction with an electrophile is the key step that triggers the reaction cascade, highlighting the cyclopropyl moiety's role in mediating electrophilic processes.

Radical Intermediates in Cyclopropyl-Containing Systems

The cyclopropylmethyl moiety is a well-known radical clock, a chemical probe used to determine the rates and mechanisms of radical reactions. The high strain energy of the three-membered ring facilitates rapid ring-opening upon the formation of a radical on the adjacent methylene (B1212753) carbon. This characteristic reactivity provides strong evidence for the involvement of radical intermediates in certain transformations.

Recent mechanistic studies on related systems have solidified the understanding of this process. For instance, in an iron-catalyzed asymmetric reductive cross-coupling reaction, a radical clock experiment was performed using (iodomethyl)cyclopropane. acs.org The reaction resulted in the formation of a ring-opened product in 86% yield, which strongly suggests the intermediacy of an alkyl radical. acs.org The formation of the cyclopropylmethyl radical is followed by its rapid rearrangement to the thermodynamically more stable homoallylic radical. Further confirmation of a single-electron transfer (SET) pathway involving a radical intermediate came from a trapping experiment where the reaction was completely inhibited by the presence of TEMPO (2,2,6,6-tetramethylpiperidinyloxy). acs.org

The propensity for cyclopropylmethyl metal species to undergo β-carbon elimination, leading to ring-opened homoallylic compounds, is a characteristic reactivity pattern in transition metal-catalyzed reactions. acs.org This behavior underscores the accessibility of radical pathways for cyclopropyl-containing systems under various reaction conditions.

Catalytic Mechanisms in the Synthesis of 1-(Cyclopropylmethyl)pyrrolidin-2-one Analogues

The synthesis of analogues of this compound often relies on sophisticated catalytic methods to construct or modify the pyrrolidinone core and introduce diverse functionalities. These methods include transition metal catalysis, photoinduced reactions, and acid/base catalysis, each offering unique advantages in terms of efficiency, selectivity, and substrate scope.

Transition Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone for the synthesis of complex organic molecules, including pyrrolidinone derivatives. These catalysts facilitate a wide range of transformations, such as cross-coupling, cycloaddition, and ring-opening reactions. mdpi.com

A notable method for synthesizing 1,5-substituted pyrrolidin-2-ones involves the use of donor-acceptor (D-A) cyclopropanes. mdpi.com In one such approach, a Lewis acid, nickel perchlorate, catalyzes the opening of a D-A cyclopropane with primary amines, like anilines or benzylamines, to form a γ-amino ester intermediate. mdpi.com This intermediate then undergoes in situ lactamization to yield the pyrrolidin-2-one structure. mdpi.com

Furthermore, transition metals like rhodium and nickel are instrumental in cycloaddition reactions to build fused pyrrolidine ring systems. researchgate.netwilliams.edu Rhodium catalysts, for example, can mediate the [2+2+2] cycloaddition of nitrogen-linked 1,6-diynes with various unsaturated partners to efficiently construct isoindoline (B1297411) and other fused pyrrolidine skeletons. researchgate.net Nickel-catalyzed intramolecular [4+2] cycloadditions of dienes with unactivated alkynes provide a mild and efficient route to bicyclic systems, which are difficult to obtain through traditional thermal Diels-Alder reactions. williams.edu

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Pyrrolidin-2-one Analogues

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| Nickel Perchlorate | Ring-opening/Lactamization | Donor-Acceptor Cyclopropanes, Primary Amines | 1,5-Substituted Pyrrolidin-2-ones | mdpi.com |

| Rhodium Complexes | [2+2+2] Cycloaddition | Nitrogen-linked 1,6-diynes, Alkynes | Fused Pyrrolidine Systems (e.g., Isoindolines) | researchgate.net |

| Ni(0)/Ligand | [4+2] Cycloaddition | Dienynes | Bicyclic Pyrrolidine Analogues | williams.edu |

| Palladium Complexes | Cross-Coupling (e.g., Suzuki) | Pyrroloboronic esters, Aryl halides | Aryl-substituted Pyrrolidinones | mdpi.com |

Photoinduced Catalysis in C-H Alkylation Reactions

Photoinduced catalysis has emerged as a powerful strategy for C-H functionalization, allowing for the direct formation of carbon-carbon bonds under mild conditions. nih.govnih.gov These methods often utilize organic photoredox catalysts, such as acridinium (B8443388) salts, which can generate reactive radical intermediates upon irradiation with light. nih.govresearchgate.net

One prominent mechanism involves a photoinduced electron transfer (PET) from an aromatic substrate to the excited photocatalyst, generating an aromatic cation radical. nih.gov This electrophilic radical can then react with nucleophilic partners. For instance, the reaction of arene cation radicals with diazoacetate derivatives proceeds through a unique pathway involving aromatic cyclopropanation followed by oxidative ring-opening to yield C-H alkylation products. nih.gov This transformation notably avoids the use of transition metals. nih.govnih.gov

Dual catalytic systems have also been developed to enhance efficiency and selectivity. The combination of a hydrogen-atom transfer (HAT) catalyst with an acridinium-based organophotoredox catalyst enables highly efficient and site-selective C-H alkylation of complex molecules. researchgate.net

Table 2: Photocatalytic Systems for C-H Alkylation

| Catalytic System | Mechanism | Reactive Intermediate | Application | Reference |

| Acridinium Photoredox Catalyst | Photoinduced Electron Transfer (PET) | Arene Cation Radical | Regioselective Arene C-H Alkylation | nih.govnih.gov |

| HAT Catalyst + Acridinium Photoredox Catalyst | Photoinduced Hydrogen-Atom Transfer (HAT) & PET | Alkyl Radical | Site-Selective C-H Alkylation of Complex Molecules | researchgate.net |

| Sulfoxonium Ylides | Direct Photocatalyzed Hydrogen Atom Transfer (d-HAT) | Radical Intermediates | C(sp3)-H Functionalization | researchgate.net |

Nucleophilic and Brønsted Acid Catalysis in Acylation and Functionalization

Nucleophilic and Brønsted acid catalysis are fundamental to the functionalization and synthesis of pyrrolidinones. Nucleophilic acyl substitution is the key reaction governing the chemistry of the lactam (cyclic amide) functionality in the pyrrolidin-2-one ring. youtube.com This reaction allows for the interconversion of the amide into other carboxylic acid derivatives, although amides are generally the least reactive in this class, often requiring acid catalysis for reactions like hydrolysis. youtube.com

Brønsted acid catalysis plays a crucial role in activating substrates and controlling reaction pathways. Chiral Brønsted acids, particularly those with intermediate acidity like carboxylic acids, have gained attention for their ability to catalyze asymmetric transformations. rsc.org Their pKa values, which lie between those of strong phosphoric acids and weaker hydrogen-bond donors, allow them to activate a distinct set of substrates. rsc.org In the context of pyrrolidinone synthesis, acid catalysis is essential for reactions like the Fischer esterification or acid-catalyzed amidation, which could be used to build or modify analogues. youtube.com

Moreover, Lewis acids are also employed, as seen in the nickel-perchlorate-induced synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes, demonstrating the synergy between Lewis acid activation and nucleophilic attack in constructing the pyrrolidinone core. mdpi.com The design of organocatalysts based on the pyrrolidine scaffold itself, such as those derived from proline, often relies on synergistic activation of both nucleophilic and electrophilic partners through mechanisms like enamine formation and hydrogen bonding. nih.gov

Computational and Theoretical Studies on 1 Cyclopropylmethyl Pyrrolidin 2 One

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the molecule's geometry and electronic landscape. chemrxiv.org These calculations can achieve a high degree of accuracy, often referred to as "chemical accuracy," which is crucial for meaningful predictions. nih.gov

The cyclopropylmethyl group attached to the pyrrolidin-2-one ring is of particular interest due to the unique electronic nature of the three-membered cyclopropane (B1198618) ring. Quantum chemical calculations are employed to analyze its electronic properties. Methods like DFT at the B3LYP/6-31G(d,p) level of theory are used for geometry optimization and the computation of electronic characteristics. chemrxiv.org

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. chemrxiv.org For the cyclopropylmethyl moiety, these calculations would reveal the distribution of electron density and identify regions susceptible to electrophilic or nucleophilic attack. The strained nature of the cyclopropyl (B3062369) ring influences its electronic properties, which can be precisely characterized through these computational models.

The pyrrolidine (B122466) ring typically adopts two primary puckering modes: the "endo" and "exo" envelope conformers. nih.gov The substitution at the nitrogen atom with a cyclopropylmethyl group significantly influences the conformational equilibrium of the ring. The steric bulk of this substituent will favor specific puckering modes to minimize steric hindrance. Studies on similarly substituted proline rings show that bulky groups strongly favor a pseudoequatorial orientation, which in turn dictates the ring's pucker. nih.gov

| Puckering Mode | Description | Relative Energy (Theoretical) |

|---|---|---|

| C3-exo / C4-endo (Twist) | The C3 atom is puckered out of the plane on one side, and the C4 atom is puckered on the opposite side. | Potentially low |

| C4-exo (Envelope) | The C4 atom is puckered out of the plane defined by the other four atoms. | Variable |

| C4-endo (Envelope) | The C4 atom is puckered into the plane defined by the other four atoms. | Variable |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for structural validation. Protocols have been developed that can efficiently calculate NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies with good accuracy. nih.gov

These methods typically involve geometry optimization followed by the calculation of magnetic shielding tensors (for NMR) or vibrational frequencies at a specific level of theory. The accuracy of these predictions can be enhanced by using solvent models to simulate experimental conditions. nih.gov The predicted spectra serve as a powerful tool for confirming the identity and elucidating the detailed structure of 1-(Cyclopropylmethyl)pyrrolidin-2-one.

| Parameter | Predicted Value (DFT) | Experimental Value | Deviation |

|---|---|---|---|

| ¹³C Chemical Shift (C=O) | 177.5 ppm | 175.8 ppm | +1.7 ppm |

| ¹H Chemical Shift (CH₂) | 3.4 ppm | 3.2 ppm | +0.2 ppm |

| IR Frequency (C=O stretch) | 1695 cm⁻¹ | 1680 cm⁻¹ | +15 cm⁻¹ |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. tanaffosjournal.ir This method is fundamental in structure-based drug design for analyzing the composition and orientation of a ligand within a binding site. tanaffosjournal.ir

The first step in molecular docking is to identify a potential binding site on the target protein. Docking algorithms then place the ligand into this site in various possible conformations and orientations. tanaffosjournal.ir Analysis of the resulting docked poses reveals key interactions between the ligand and amino acid residues in the binding pocket.

For this compound, these interactions could include hydrogen bonds involving the carbonyl oxygen, as well as hydrophobic interactions with the cyclopropyl and pyrrolidine rings. Studies on other pyrrolidinone derivatives have shown that such interactions are crucial for stable binding to protein targets like acetylcholinesterase. researchgate.net

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen (C=O) | Tyrosine, Serine, Threonine |

| Hydrophobic Interaction | Cyclopropyl Group | Leucine, Isoleucine, Valine, Phenylalanine |

| Hydrophobic Interaction | Pyrrolidine Ring | Tryptophan, Alanine |

| Van der Waals | Entire Molecule | Various residues in the binding pocket |

A critical output of molecular docking is the prediction of binding affinity, which is calculated using a scoring function. tanaffosjournal.ir This score estimates the strength of the ligand-target interaction, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted binding. chemrxiv.org

By comparing the scores of different docked poses, researchers can identify the most probable and energetically favorable binding orientation of the ligand. researchgate.net For example, docking studies of pyrrolidin-2-one derivatives against acetylcholinesterase have yielded docking scores ranging from -10 to -18.59, indicating strong binding affinities. researchgate.net These simulations can be further refined using molecular dynamics (MD) to assess the stability of the ligand-protein complex over time. nih.gov

| Pose ID | Docking Score (kcal/mol) | Key Interactions | RMSD (Å) from initial |

|---|---|---|---|

| 1 | -8.5 | H-bond with SER203, Hydrophobic with TRP86 | 1.1 |

| 2 | -7.9 | H-bond with TYR124 | 2.5 |

| 3 | -7.2 | Hydrophobic with PHE338, TRP286 | 3.1 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The intermolecular interactions of this compound are dictated by its distinct structural components: the polar lactam ring and the nonpolar cyclopropylmethyl group. The primary interaction is hydrogen bonding, where the carbonyl oxygen of the pyrrolidin-2-one ring acts as a potent hydrogen bond acceptor. mdpi.com Studies on the parent compound, 2-pyrrolidinone (B116388), show it forms strong hydrogen bonds, leading to the formation of dimers and longer hydrogen-bonded chains in solution. nih.gov For this compound, this carbonyl oxygen can form hydrogen bonds with donor groups from solvent molecules or biological macromolecules.

In addition to hydrogen bonding, hydrophobic and van der Waals interactions play a significant role. The cyclopropyl group and the aliphatic backbone of the pyrrolidinone ring contribute to the molecule's nonpolar character. These hydrophobic contacts are crucial for the molecule's interaction with nonpolar pockets in proteins or for its partitioning into lipid environments. nih.govresearchgate.net Computational methods like Hirshfeld surface analysis can quantify the contribution of different types of intermolecular contacts, such as H⋯H, C⋯H, and O⋯H interactions, providing a detailed fingerprint of the interaction profile. mdpi.com The combination of a strong hydrogen bond acceptor and significant hydrophobic regions gives this compound an amphiphilic character, which governs its solubility and binding capabilities.

A theoretical analysis of related pyrrol-2-yl ketone derivatives indicates that systems with N-H⋯O bonds are generally more stable than those featuring C-H⋯O interactions. mdpi.com While this compound lacks an N-H donor, the principle highlights the strength of the carbonyl oxygen as a hydrogen bond acceptor. The table below summarizes the types of intermolecular interactions the compound is expected to form.

| Interaction Type | Participating Moiety | Description |

| Hydrogen Bonding | Carbonyl Oxygen (C=O) | Acts as a hydrogen bond acceptor with donor groups (e.g., -OH, -NH) from other molecules. mdpi.comnih.gov |

| Hydrophobic Contacts | Cyclopropyl group, Pyrrolidinone ring (CH2 groups) | Engages in nonpolar interactions with other hydrophobic groups, crucial for binding within protein cavities. nih.gov |

| Van der Waals Forces | Entire Molecule | General attractive forces contributing to overall molecular packing and binding affinity. researchgate.net |

| Dipole-Dipole Interactions | Lactam group | The polar lactam moiety can engage in electrostatic interactions with other polar molecules. |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed insights into their structural, dynamical, and thermodynamical properties. utupub.fi For this compound, MD simulations can elucidate its conformational landscape, interactions with its environment, and its behavior when bound to a biological target. nih.gov These simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves and fluctuates over time. utupub.fi

Conformational Dynamics of this compound in Solvent Environments

The conformational flexibility of this compound is a key determinant of its properties. MD simulations in explicit solvent, such as water, can reveal the accessible conformations and the dynamics of transition between them. The pyrrolidinone ring itself is not planar and can adopt various puckered conformations. The attached cyclopropylmethyl group adds another layer of complexity due to the rotation around the single bonds.

In an aqueous environment, the molecule's dynamics are influenced by its interactions with water molecules. mdpi.com The polar lactam group will interact favorably with water, while the hydrophobic cyclopropylmethyl moiety will tend to minimize its contact with the solvent. researchgate.net This can lead to preferential conformations where the nonpolar part is shielded. MD simulations can quantify these dynamics by analyzing metrics such as the radius of gyration, which describes the molecule's compactness, and atom-atom radial distribution functions to understand the structuring of solvent molecules around the solute. mdpi.com Studies on the related poly(N-vinyl-2-pyrrolidone) have shown that the polymer chain condenses into a dense globule in water, a process driven by hydrophobic effects. mdpi.com A similar, albeit less pronounced, effect would be expected for the conformational ensemble of the smaller this compound. Theoretical studies on 2-pyrrolidinone have also used its C-H stretch vibrations as probes for conformational dynamics. nih.gov

Ligand-Protein Complex Stability and Dynamics

When a molecule like this compound binds to a protein, MD simulations are invaluable for assessing the stability and dynamics of the resulting complex. researchgate.netfrontiersin.org After docking the compound into a protein's binding site, a long-timescale MD simulation (typically hundreds of nanoseconds) is performed to observe the behavior of the ligand-protein system. researchgate.net

Several key metrics are analyzed from the simulation trajectory to determine stability:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable, low-fluctuation RMSD value over time suggests that the complex has reached equilibrium and remains in a stable binding mode. researchgate.net

Root Mean Square Fluctuation (RMSF): This metric identifies the flexibility of different parts of the protein. Residues in the binding site that interact with the ligand are expected to show reduced fluctuations compared to the unbound state. researchgate.net

Hydrogen Bonds: The number and occupancy of hydrogen bonds between the ligand and protein are tracked throughout the simulation. Persistent hydrogen bonds are critical for stable binding. mdpi.com

The following table illustrates hypothetical MD simulation results for the stability of a complex between this compound and a target protein.

| Metric | Result | Interpretation |

| Ligand RMSD | Converges to ~2.0 Å | The ligand maintains a stable position and conformation within the binding pocket. |

| Protein Backbone RMSD | Stabilizes around 2.5 Å after an initial increase | The protein structure accommodates the ligand and reaches a new, stable equilibrium. researchgate.net |

| Binding Site RMSF | Decreased fluctuation for key residues | Specific residues are locked in place by interactions with the ligand, confirming engagement. |

| Hydrogen Bonds | One persistent H-bond with >80% occupancy | A strong, stable hydrogen bond between the ligand's carbonyl oxygen and a donor residue in the protein is anchoring the complex. mdpi.com |

Solvent-Mediated Interactions within Binding Pockets

Water molecules are not passive spectators in ligand-protein binding; they often play a critical role in mediating interactions within the binding pocket. nih.gov MD simulations can explicitly model the behavior of these water molecules and reveal their contribution to the binding affinity and specificity of a ligand like this compound. nih.gov

Water molecules can form a network of hydrogen bonds, bridging the ligand and the protein. For instance, a water molecule might accept a hydrogen bond from a protein residue and donate one to the carbonyl oxygen of this compound. Displacing these "unhappy" or high-energy water molecules from a hydrophobic pocket upon ligand binding can be a major thermodynamic driving force for the interaction. nih.gov Cosolvent MD simulations, which use a mixture of water and small organic probes, can be employed to identify cryptic or transient binding pockets that are stabilized by nonpolar interactions, a process relevant to the hydrophobic cyclopropyl moiety. nih.gov The dynamics of water in confined spaces like a binding pocket are slower than in bulk solvent, and these hydration fluctuations can influence the kinetics of ligand binding. nih.gov

Predictive Modeling for Chemical Reactivity and Synthetic Feasibility

Predictive modeling, particularly using Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, is increasingly used to forecast the properties and behavior of chemical compounds. nih.govyoutube.com

For this compound, QSAR models can be developed to predict its biological activity. A study on related 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives successfully modeled their antiarrhythmic activity. nih.govresearchgate.net In that study, molecular descriptors derived from quantum chemical calculations were correlated with biological activity. The resulting model explained over 90% of the variance and highlighted the importance of specific topological and electronic descriptors for activity. nih.govresearchgate.net A similar approach could be applied to a series of analogues of this compound to build a predictive model for a desired biological endpoint.

Predictive modeling is also crucial for assessing chemical reactivity and synthetic feasibility. nih.gov The synthesis of substituted pyrrolidin-2-ones can be complex, and computational models can help predict the outcomes of potential synthetic routes. nih.gov For instance, machine learning models are being trained on large reaction databases to predict reaction yields, identify optimal conditions, or even suggest novel synthetic pathways. nih.gov The synthesis of 1,5-substituted pyrrolidin-2-ones has been achieved via the Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes with primary amines, followed by lactamization. nih.gov Predictive models could help optimize this process by forecasting the success of different catalysts or the reactivity of various substituted starting materials, thereby accelerating the "Make" phase of discovery cycles.

Pharmacological and Mechanistic Research on 1 Cyclopropylmethyl Pyrrolidin 2 One

Structure-Activity Relationships (SAR) of 1-(Cyclopropylmethyl)pyrrolidin-2-one Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, relates to its biological activity. These studies involve systematically altering parts of the molecule—the N-substituent, the core scaffold, and its stereochemistry—and observing the resulting changes in pharmacological effects.

Impact of N-Substitution with Cyclopropylmethyl on Activity Profile

The substituent at the nitrogen atom (N-1 position) of the pyrrolidin-2-one ring plays a critical role in determining the molecule's interaction with biological targets. The N-cyclopropylmethyl group, in particular, has been shown to be a key determinant of activity, especially in the context of opioid receptor modulation. nih.govnih.gov

In the development of opioid receptor ligands, the nature of the N-substituent can famously switch the activity of a molecule from an agonist to an antagonist. nih.gov Research on N-cyclopropylmethyl-nornepenthone derivatives, which share the N-cyclopropylmethyl feature, has led to the identification of potent modulators for both the kappa opioid receptor (KOR) and mu opioid receptor (MOR). nih.gov For instance, the introduction of a cyclopropylmethyl group is a common strategy in designing ligands with high affinity for opioid receptors. Studies on a series of 17-cyclopropylmethyl-morphinan derivatives showed that this substitution resulted in compounds with subnanomolar binding affinity to the MOR and nanomolar affinity to the KOR. nih.gov

The cyclopropylmethyl group's unique combination of steric bulk, conformational rigidity, and lipophilicity influences how the entire molecule fits into a receptor's binding pocket. researchgate.net This contrasts with other N-substituents, such as N-methyl or N-phenethyl groups, which can produce different functional outcomes, ranging from potent agonism to antagonism. nih.gov For example, in one study of phenylmorphans, replacing an N-phenethyl group with N-cyclopropylmethyl altered the compound's efficacy profile. nih.gov The specific activity is highly context-dependent on the rest of the molecular scaffold, but the N-cyclopropylmethyl group is consistently associated with significant opioid receptor activity. nih.govnih.gov

Table 1: Impact of N-Substitution on Opioid Receptor Binding Affinity (Kᵢ in nM)

| Compound Scaffold | N-Substituent | MOR Kᵢ (nM) | KOR Kᵢ (nM) | DOR Kᵢ (nM) | Source |

|---|---|---|---|---|---|

| Nornepenthone | Cyclopropylmethyl | 1.1 | 4.8 | 210 | nih.gov |

| Morphinan | Cyclopropylmethyl | <1 | 1-10 | - | nih.gov |

| Phenylmorphan | p-Nitro-phenethyl | 0.057 | 10.3 | 26.5 | nih.gov |

| Phenylmorphan | Phenethyl | - | - | - | nih.gov |

Role of Pyrrolidin-2-one Scaffold Modifications on Biological Efficacy

The pyrrolidin-2-one ring serves as a versatile scaffold that can be modified to optimize biological efficacy. nih.govresearchgate.net Its non-planar, sp³-hybridized nature allows for three-dimensional exploration of pharmacophore space, which is a significant advantage over flat, aromatic systems. nih.gov Modifications can include altering the ring itself, such as creating bicyclic systems, or adding various substituents at different positions. nih.govmdpi.com

For example, research on pyrrolidine (B122466) pentamine derivatives as inhibitors of aminoglycoside acetyltransferase has shown that the core pyrrolidine structure is essential for activity. mdpi.comnih.gov While truncations to the scaffold led to a loss of inhibitory function, modifications at other positions (R3, R4, R5) had varied effects, indicating potential for optimization. mdpi.comnih.gov Similarly, studies on 2-(hydroxymethyl)pyrrolidine-based inhibitors of sphingosine (B13886) kinases (SphK) revealed that while the 2-(hydroxymethyl)pyrrolidine head group was vital for binding, alterations to a lipophilic tail could differentiate between SphK1 and SphK2 activity. nih.gov

In the context of anticonvulsant activity, SAR studies on pyrrolidine-2,5-diones (a closely related scaffold) demonstrated that substituents at the 3-position strongly affect the activity profile. nih.gov Derivatives with a 3-benzhydryl or 3-isopropyl group showed potent protection in certain seizure models, while 3-methyl substituted versions were more active in others. nih.gov This highlights how even small modifications to the scaffold's substituents can fine-tune the biological efficacy for specific therapeutic targets. Furthermore, the synthesis of 1,5-substituted pyrrolidin-2-ones has been shown to yield compounds that are effective inhibitors of targets like histone deacetylases and cannabinoid receptor 1 (CB1). nih.govmdpi.com

Stereochemical Influence on Biological Activity and Selectivity

The pyrrolidine scaffold contains stereogenic carbons, meaning that its derivatives can exist as different stereoisomers (enantiomers or diastereomers). nih.govresearchgate.net This stereochemistry is a critical factor in biological activity because biological targets, such as enzymes and receptors, are themselves chiral. nih.gov Consequently, different stereoisomers of a drug candidate can exhibit vastly different binding affinities, efficacies, and selectivities. nih.govresearchgate.net

The spatial orientation of substituents on the pyrrolidine ring influences how the molecule binds to its target protein. nih.gov For instance, in the synthesis of pyrrolidine-containing drugs like Raclopride, a specific stereoisomer, (S)-(1-ethylpyrrolidin-2-yl)methanamine, is used as a key precursor, underscoring the importance of stereoselectivity. mdpi.com Research on pyrrolidine pentamine inhibitors also highlighted that changes in stereochemistry had a notable effect on their inhibitory properties. mdpi.com

A study involving the stereoselective synthesis of N-substituted pyrrolidin-2,5-dione derivatives found that specific enantiopure compounds exhibited potent antioxidant and antibacterial activities, demonstrating that the biological effect was dependent on the precise three-dimensional structure. nih.gov Similarly, the enantiomers of certain opioid-like phenylmorphans can have dramatically different functional profiles; one enantiomer may act as a potent agonist while the other is a nalorphine-like antagonist or has no affinity at all. nih.gov This enantioselectivity arises from the specific interactions, such as hydrogen bonds and hydrophobic contacts, that can only be formed when the molecule has the correct spatial arrangement to fit into the chiral binding site of the receptor. nih.govnih.gov

Molecular Mechanisms of Action Studies

Understanding the molecular mechanisms of a compound involves identifying its specific biological targets and elucidating how their interaction leads to a pharmacological response. For derivatives of this compound, research has focused on interactions with specific receptor subtypes, particularly G protein-coupled receptors (GPCRs).

Interaction with Specific Biological Targets and Receptor Subtypes

Derivatives built upon the N-cyclopropylmethyl pyrrolidine scaffold have been found to interact with several distinct biological targets. A prominent area of research has been their activity at opioid receptors. nih.govnih.gov Specifically, N-cyclopropylmethyl-nornepenthones have been identified as dual modulators of the kappa opioid receptor (KOR) and mu opioid receptor (MOR). nih.gov Other targets for pyrrolidine-based compounds include the aminoglycoside 6′-N-acetyltransferase type Ib, an enzyme responsible for antibiotic resistance, and sphingosine kinases (SphK1 and SphK2), which are involved in cellular signaling pathways. mdpi.comnih.govnih.gov Additionally, pyrrolidin-2-one derivatives have been patented as androgen receptor modulators. google.com

Table 2: Biological Targets of Pyrrolidine-based Scaffolds

| Compound Class | Specific Target | Biological Effect | Source |

|---|---|---|---|

| N-Cyclopropylmethyl-nornepenthones | Kappa Opioid Receptor (KOR) / Mu Opioid Receptor (MOR) | Dual Agonist/Antagonist Activity | nih.gov |

| Pyrrolidine Pentamines | Aminoglycoside 6′-N-Acetyltransferase Type Ib [AAC(6′)-Ib] | Inhibition of Enzymatic Acetylation | mdpi.comnih.gov |

| 2-(Hydroxymethyl)pyrrolidines | Sphingosine Kinase 1 (SphK1) & 2 (SphK2) | Dual Inhibition of Kinase Activity | nih.gov |

| 1,5-Diarylpyrrolidin-2-ones | Cannabinoid Receptor 1 (CB1) | Inhibition | nih.govmdpi.com |

| Pyrrolidin-2-one Derivatives | Androgen Receptor | Modulation | google.com |

G protein-coupled receptors (GPCRs) are the largest family of transmembrane receptors and are the targets for a significant portion of all approved drugs. nih.govnih.gov They mediate cellular responses to a vast array of extracellular signals. nih.gov The interaction of ligands with GPCRs, such as the opioid receptors, initiates a cascade of intracellular events, primarily through the activation of heterotrimeric G proteins. nih.govnih.gov

Research into N-cyclopropylmethyl derivatives has provided detailed insights into GPCR modulation. For example, N-cyclopropylmethyl-nornepenthone derivatives have been shown to act as KOR agonists and MOR antagonists. nih.gov This dual activity is significant because this specific profile (KOR agonism/MOR antagonism) is a promising strategy for developing treatments for substance use disorders. nih.gov The binding of these ligands to the receptor triggers conformational changes that dictate the downstream signaling pathway. nih.govyoutube.com

Upon agonist binding, the GPCR undergoes a conformational shift, allowing it to couple with and activate intracellular G proteins. nih.govnih.gov This activation can lead to various cellular responses, such as the inhibition of adenylyl cyclase or the opening of ion channels. nih.gov The specific response depends on the G protein subtype involved (e.g., Gs, Gi, Gq). nih.govnih.govnih.gov The N-cyclopropylmethyl group is crucial in orienting the ligand within the GPCR binding pocket to stabilize either an active (agonist) or inactive (antagonist) receptor conformation, thereby modulating the cellular signaling pathway. nih.govnih.govyoutube.com This modulation is the basis of their therapeutic potential in various disorders. nih.govnih.gov

Enzyme Inhibition Profiles

No data exists in the scientific literature regarding the inhibitory potential of this compound against the enzyme autotaxin.

The inhibitory activity of this compound against deoxyribonuclease I has not been reported in any available research.

Receptor Binding Affinity and Selectivity Studies

The binding affinity and selectivity of pyrrolone derivatives have been quantitatively assessed, providing insight into the potential profile of this compound. A derivative featuring a cyclopropyl (B3062369) group (compound 22 in the study) demonstrated high affinity for CCR1 with a Kᵢ of 19 nM, while its affinity for CCR2 was significantly lower at 160 nM. nih.gov This represents a notable selectivity for CCR1 over CCR2. nih.gov

The structure-activity relationship (SAR) studies highlight the importance of the substituent groups on the pyrrolidinone core. For instance, increasing the size of a cycloalkyl group at the C5 position from cyclohexyl to cycloheptyl or cyclooctyl retained affinity for CCR1 but decreased it for CCR2, indicating that the CCR1 binding pocket can better accommodate bulkier groups. nih.govacs.org Conversely, replacing the cycloalkyl group with a phenyl group resulted in a significant loss of CCR2 affinity while only moderately decreasing CCR1 affinity. nih.gov These findings underscore that compounds based on the this compound structure are promising candidates for developing selective CCR1 antagonists. nih.govnih.govacs.org

Table 1: Binding Affinities of Selected Pyrrolone Derivatives at Chemokine Receptors

| Compound | R¹ Substituent | R³ Substituent | CCR1 Kᵢ (nM) | CCR2 Kᵢ (nM) | Selectivity (CCR2/CCR1) |

|---|---|---|---|---|---|

| Compound 6 | Cyclohexyl | 4-chlorophenyl | 56 | 81 | 1.4 |

| Compound 22 | 4-chlorophenyl | Cyclopropyl | 19 | 160 | 8.4 |

| Compound 23 | 4-chlorophenyl | tert-butyl | 22 | 158 | 7.2 |

Data sourced from a study on pyrrolone derivatives as intracellular allosteric modulators. nih.gov

Signaling Pathway Biasing and Functional Selectivity

Functional studies have revealed that pyrrolone derivatives can act as inverse agonists at the CCR1 receptor. nih.gov This is a form of functional selectivity, where a ligand not only blocks the action of the endogenous agonist but also reduces the basal, or constitutive, activity of the receptor. This was determined through functional [³⁵S]GTPγS assays, which measure G-protein activation. nih.gov

The concept of functional selectivity, or biased agonism, posits that a ligand can differentially activate the downstream signaling pathways of a single receptor, potentially separating therapeutic effects from adverse effects. nih.gov For chemokine receptors, signaling occurs primarily through G proteins (mainly Gᵢ/ₒ class) and β-arrestins. nih.gov The inverse agonism demonstrated by the pyrrolone scaffold at CCR1 provides a distinct pharmacological mechanism compared to neutral antagonists, which would only block chemokine-induced signaling. nih.gov This suggests that this compound, as part of this chemical class, may modulate chemokine receptor function with functional selectivity.

Preclinical Investigations of this compound as Lead Compounds

Exploration of Potential Antiviral Activities

While this compound itself has not been directly evaluated for antiviral activity in published studies, research on structurally related compounds provides a basis for potential exploration. A study on the synthesis and antiviral activities of enantiomeric 1-[2-(hydroxymethyl) cyclopropyl] methyl nucleosides, which share the key cyclopropylmethyl group, showed that adenine (B156593) and guanine (B1146940) derivatives exhibited moderate antiviral activity against Human Immunodeficiency Virus-1 (HIV-1) and Hepatitis B Virus (HBV). mdpi.com None of the other synthesized compounds in that series showed significant activity against HIV-1, HBV, Herpes Simplex Virus-1 (HSV-1), or HSV-2. mdpi.com

The cyclopropyl moiety is a feature in various nucleoside analogs synthesized for antiviral testing. nih.govmdpi.com The development of novel antiviral agents often focuses on nucleoside analogs that can inhibit viral polymerases or other essential enzymes. Although the aforementioned cyclopropylmethyl nucleosides showed only moderate activity, the inclusion of this structural motif in antiviral drug design warrants further investigation.

Investigation of Potential Anticancer Activities

The pyrrolidin-2-one (also known as γ-lactam) skeleton is a core component of many biologically active molecules and has been a focus of anticancer drug discovery. mdpi.comnih.gov A wide variety of synthetic pyrrolidine compounds have demonstrated significant anticancer activity against numerous cancer cell lines. nih.gov

Derivatives of the pyrrolidinone scaffold have been shown to possess cytotoxic activity against several human cancer cell lines, including:

Human Melanoma (IGR39) mdpi.com

Prostate Cancer (PPC-1) mdpi.com

Triple-Negative Breast Cancer (MDA-MB-231) mdpi.com

Human Pancreatic Carcinoma (Panc-1) mdpi.com

Human Lung Adenocarcinoma (A549) frontiersin.org

Human Colon Adenocarcinoma (HT29)

Human Cervical Cancer (HeLa) nih.gov

For example, a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives were evaluated, with some compounds showing EC₅₀ values in the range of 2.5–20.2 µM against prostate and melanoma cell lines. mdpi.com Another study on 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives found that the incorporation of oxadiazolethione and aminotriazolethione rings enhanced activity against A549 lung cancer cells. frontiersin.org

Of particular relevance, a series of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates were synthesized as macrocyclic Tyk2 inhibitors, linking the cyclopropyl-pyrrolidinone structure to the inhibition of kinases, a major target in oncology. mdpi.com These findings collectively suggest that the this compound scaffold is a relevant starting point for the design of potential anticancer agents. nih.gov

Table 2: Anticancer Activity of Selected Pyrrolidin-2-one Derivatives

| Derivative Class | Cell Line | Measurement | Result |

|---|---|---|---|

| Diphenylamine-pyrrolidinone-hydrazone | IGR39 (Melanoma) | EC₅₀ | 2.50 ± 0.46 µM |

| Diphenylamine-pyrrolidinone-hydrazone | PPC-1 (Prostate) | EC₅₀ | 3.63 ± 0.45 µM |

| Diphenylamine-pyrrolidinone-hydrazone | MDA-MB-231 (Breast) | EC₅₀ | 5.10 ± 0.80 µM |

| Spiropyrrolidine-thiazolo-oxindole | HepG2 (Liver) | IC₅₀ | 0.80 ± 0.10 µg/mL |

Data compiled from studies on various pyrrolidinone derivatives. mdpi.com

Evaluation of Potential Antimicrobial Activities (Antibacterial, Antifungal)

The pyrrolidine ring is a core structural element in many compounds investigated for their pharmacological properties, including antimicrobial effects. nih.gov Research into derivatives of this scaffold has shown a range of antibacterial and antifungal activities, suggesting the potential for developing new antimicrobial agents.

Antibacterial Research: Studies on various pyrrolidinone derivatives have demonstrated their potential against both Gram-positive and Gram-negative bacteria. For instance, a series of 1β-methylcarbapenems featuring a substituted pyrrolidine moiety displayed potent in vitro antibacterial activity. researchgate.net Similarly, N-methyl-2-pyrrolidone (NMP), a structurally related compound, has been shown to exhibit dose-dependent antibacterial effects against Staphylococcus aureus and Escherichia coli. nih.gov The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents. mdpi.com In one study, certain N-arylsuccinimide derivatives of pyrrolidine showed moderate activity against several bacterial species, with minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL. nih.gov

Antifungal Research: The antifungal potential of pyrrolidinone derivatives has also been a subject of investigation. Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide, a pyrrolidone derivative, were found to have significant antifungal activities against species like Aspergillus niger and Candida albicans. nih.govcore.ac.uk Interestingly, the ligand itself showed no activity, indicating that the metal complex is crucial for the antifungal effect. nih.gov N-methyl-2-pyrrolidone (NMP) also demonstrated antifungal activity against C. albicans, which increased with higher concentrations of the compound. nih.gov Other research on succinimide (B58015) derivatives, which contain the pyrrolidine-2,5-dione core, identified compounds with promising MIC values against C. albicans. uobasrah.edu.iq

Interactive Data Table: Antimicrobial Activity of Pyrrolidinone Derivatives

| Compound/Derivative Class | Microorganism | Activity/Finding | Reference |

| N-arylsuccinimid and Azo derivatives of pyrrolidine-2,5-dione | Staphylococcus aureus, Vibrio cholera, Candida albicans, Cryptococcus neoformans | Moderate to low activity (MICs: 16-256 µg/mL). Azo derivative showed better antibacterial activity. | nih.gov |

| Succinimide-maleimide derivatives | Enterococcus faecalis, Candida albicans | Good activity (MICs: 0.125-0.5 µM) against tested strains. | uobasrah.edu.iq |

| Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide | Aspergillus niger, Candida albicans | Metal complexes showed good antifungal activity; the ligand alone was inactive. | nih.gov |

| N-Methyl-2-pyrrolidone (NMP) | Staphylococcus aureus, Escherichia coli, Candida albicans | Dose-dependent antimicrobial activity. | nih.gov |

| 1β-methylcarbapenems with pyrrolidine moiety | Gram-positive and Gram-negative bacteria | Potent antibacterial activity. | researchgate.net |

Research into Potential Applications in Neurological Disorders

The pyrrolidin-2-one scaffold is a key feature of the racetam class of drugs, known for their cognitive-enhancing effects. This has spurred further research into pyrrolidinone derivatives for the treatment of complex neurological conditions, particularly neurodegenerative diseases like Alzheimer's.